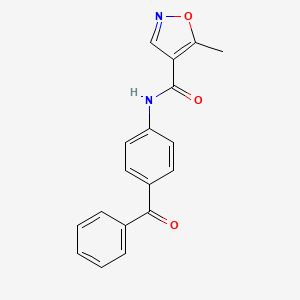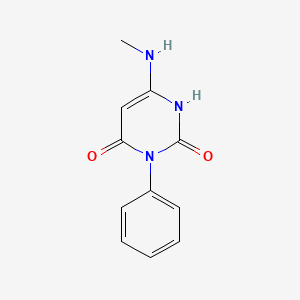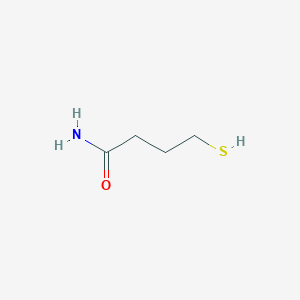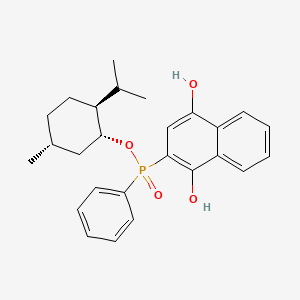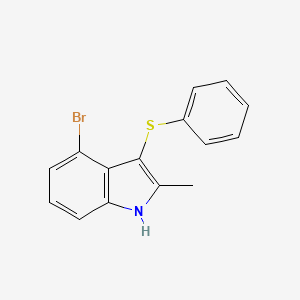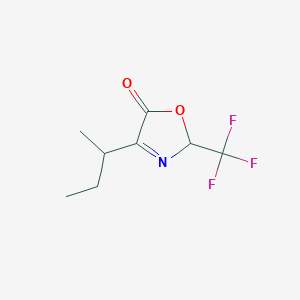
4-(Butan-2-yl)-2-(trifluoromethyl)-1,3-oxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with a trifluoromethyl ketone in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines.
科学的研究の応用
4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of targeted therapies.
類似化合物との比較
Similar Compounds
4-(sec-Butyl)-2-methyl-oxazol-5(2H)-one: Similar structure but lacks the trifluoromethyl group.
4-(sec-Butyl)-2-chloromethyl-oxazol-5(2H)-one: Contains a chloromethyl group instead of a trifluoromethyl group.
4-(sec-Butyl)-2-(difluoromethyl)oxazol-5(2H)-one: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs.
特性
CAS番号 |
2546-69-2 |
|---|---|
分子式 |
C8H10F3NO2 |
分子量 |
209.17 g/mol |
IUPAC名 |
4-butan-2-yl-2-(trifluoromethyl)-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H10F3NO2/c1-3-4(2)5-6(13)14-7(12-5)8(9,10)11/h4,7H,3H2,1-2H3 |
InChIキー |
ZZZPWDQFLAZMOX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC(OC1=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)

![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)
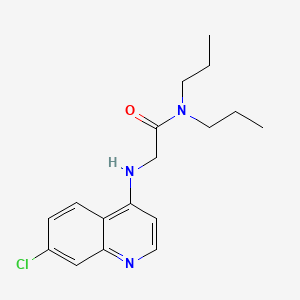
![1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone](/img/structure/B15211078.png)
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)


